
3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde
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Overview
Description
3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound featuring an oxazole ring substituted with a propan-2-yl group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under SN2’ mechanism to form 2-bromo-3,3-difluoroallyl benzyl sulfide. This intermediate undergoes deprotonation followed by a [2,3] sigmatropic rearrangement to yield the desired oxazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts, such as ceria-alumina, can enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The oxazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-(Propan-2-yl)-1,2-oxazole-4-carboxylic acid.
Reduction: 3-(Propan-2-yl)-1,2-oxazole-4-methanol.
Substitution: 5-bromo-3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde.
Scientific Research Applications
3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The oxazole ring can interact with amino acid residues in the enzyme’s active site, leading to inhibition .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar structure but different functional groups.
Pyrrolidine derivatives: Compounds with a five-membered ring structure that exhibit similar biological activities.
Uniqueness
3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Biological Activity
3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound with significant potential in biological applications due to its unique structure and reactivity. This article explores its biological activity, including its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features an oxazole ring substituted with a propan-2-yl group and a formyl group. This specific substitution pattern enhances its chemical reactivity, making it a valuable intermediate in organic synthesis and a candidate for biological activity exploration.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may inhibit certain enzymes by binding to their active sites, effectively blocking their catalytic activity. The oxazole ring can engage with amino acid residues in enzyme active sites, leading to inhibition that could be beneficial in therapeutic contexts.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains demonstrates its potential as an antibacterial agent. For instance, studies have shown that derivatives of oxazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Anticancer Potential
The anticancer activity of this compound has been a focal point in recent research. Its derivatives have shown promising results against various cancer cell lines. For example, modifications of the compound have led to enhanced antiproliferative activities against human tumor cell lines such as:
Cell Line | IC50 (µM) |
---|---|
Human colon adenocarcinoma (HT-29) | 2.76 |
Human ovarian adenocarcinoma (OVXF 899) | 9.27 |
Human renal cancer (RXF 486) | 1.143 |
These findings highlight the compound's potential as a scaffold for developing new anticancer drugs.
Case Studies
-
Anticancer Activity Evaluation
A study evaluated the effects of this compound derivatives on a panel of human cancer cell lines. The most active derivative demonstrated an IC50 value of 1.143 µM against renal cancer cells, indicating strong selectivity and potency. -
Inhibition Studies
Inhibition assays revealed that certain derivatives could selectively inhibit key enzymes involved in cancer progression and inflammation, suggesting a dual role in therapeutic applications.
Comparison with Similar Compounds
This compound's biological activities can be compared with other heterocyclic compounds such as phenylacetone and pyrrolidine derivatives. While these compounds also exhibit biological activities, the unique substitution pattern of this compound imparts distinct reactivity and specificity towards biological targets.
Compound | Biological Activity |
---|---|
This compound | Antimicrobial, Anti-inflammatory, Anticancer |
Phenylacetone | Mild antimicrobial |
Pyrrolidine derivatives | Varies; generally lower potency |
Properties
IUPAC Name |
3-propan-2-yl-1,2-oxazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5(2)7-6(3-9)4-10-8-7/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEBSLLYDHKUOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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